![molecular formula C22H28N2O2 B14446998 9,9'-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) CAS No. 73321-07-0](/img/structure/B14446998.png)
9,9'-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its stability and reactivity. The presence of the phenylene group enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) typically involves multiple steps, starting with the formation of the azabicyclo[3.3.1]nonane core. This can be achieved through a series of cyclization reactions. The phenylene group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry.
Analyse Chemischer Reaktionen
9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl groups back to alcohols or other reduced forms.
Substitution: The phenylene group allows for electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research:
Biology: Its stable structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given its unique chemical properties.
Industry: It is used in the synthesis of advanced materials and as a building block for complex organic molecules.
Wirkmechanismus
The mechanism of action of 9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) involves its ability to catalyze oxidation reactions. The compound interacts with molecular oxygen and substrates, facilitating the transfer of oxygen atoms to the substrate, resulting in the formation of carbonyl compounds. This process is mediated by the nitroxyl radical present in the azabicyclo structure .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: This compound shares the azabicyclo core but differs in the substituent groups, affecting its reactivity and applications.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its catalytic properties in oxidation reactions, ABNO is less hindered and exhibits enhanced reactivity compared to other nitroxyl radicals.
The uniqueness of 9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) lies in its phenylene group, which imparts additional stability and reactivity, making it a valuable compound in various research domains.
Eigenschaften
CAS-Nummer |
73321-07-0 |
|---|---|
Molekularformel |
C22H28N2O2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
9-[4-(3-oxo-9-azabicyclo[3.3.1]nonan-9-yl)phenyl]-9-azabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C22H28N2O2/c25-21-11-17-3-1-4-18(12-21)23(17)15-7-9-16(10-8-15)24-19-5-2-6-20(24)14-22(26)13-19/h7-10,17-20H,1-6,11-14H2 |
InChI-Schlüssel |
WMAHLJYQBFXNHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(=O)CC(C1)N2C3=CC=C(C=C3)N4C5CCCC4CC(=O)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


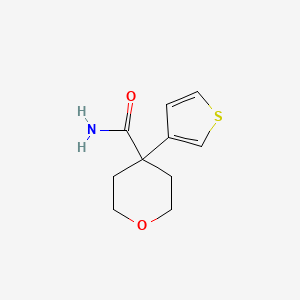
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
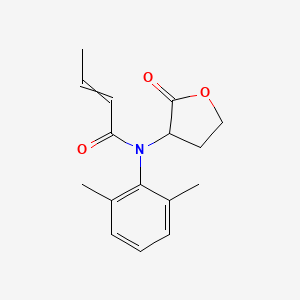


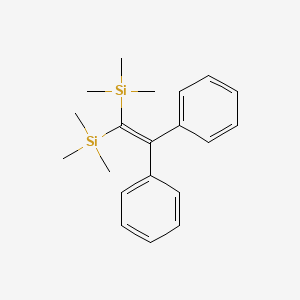

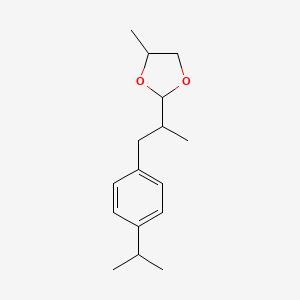
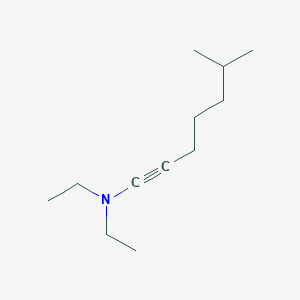
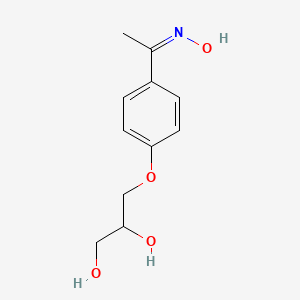

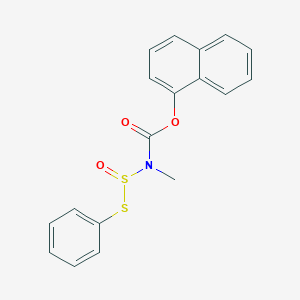
![(1S)-3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14446987.png)

